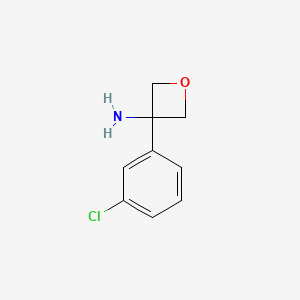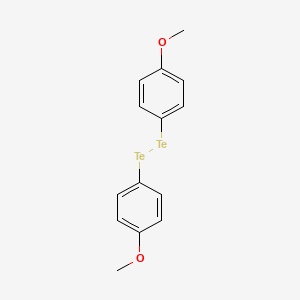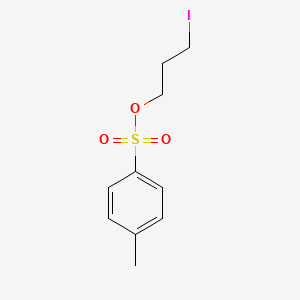
2-Methylundecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylundecan-3-one is an organic compound with the molecular formula C12H24O. It is a methyl ketone, characterized by the presence of a methyl group attached to the third carbon of an undecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylundecan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methylundecanal with a strong base, followed by oxidation to yield the ketone. Another approach involves the use of Grignard reagents, where an alkyl magnesium halide reacts with a suitable aldehyde to form the desired ketone.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-decene, followed by hydrogenation and subsequent oxidation. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 2-Methylundecanoic acid.
Reduction: 2-Methylundecan-3-ol.
Substitution: Various halogenated derivatives depending on the reagent used.
科学的研究の応用
2-Methylundecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Methylundecan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various adducts, influencing cellular processes and pathways.
類似化合物との比較
2-Methylundecanal: An aldehyde with similar structural features but different reactivity.
2-Undecanone: Another methyl ketone with a slightly different carbon chain length.
2-Methylundecane: A hydrocarbon with similar carbon chain length but lacking the ketone functional group.
Uniqueness: 2-Methylundecan-3-one is unique due to its specific positioning of the methyl and ketone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
特性
CAS番号 |
6315-95-3 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
2-methylundecan-3-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11H,4-10H2,1-3H3 |
InChIキー |
GFUKRKCQQBTCNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)




![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)
